methyl 5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds like methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate, which can be nitrated to produce compounds with similar structural motifs, involves condensation and subsequent nitration reactions. These methods demonstrate the versatility of pyrazole derivatives in organic synthesis (Kormanov et al., 2017).
Molecular Structure Analysis
The molecular structure of methyl 5-nitro-1H-pyrazole-3-carboxylate derivatives can exhibit polarized structures and are capable of forming hydrogen-bonded chains and sheets due to the interactions between the nitro group and neighboring molecules. Such structural characteristics are critical for understanding the chemical behavior and reactivity of these compounds (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, demonstrating their reactivity towards nucleophiles, electrophiles, and in cycloaddition reactions. The presence of functional groups such as nitro, methyl, and carboxylate groups influences their chemical properties and reactivity patterns, enabling their use in the synthesis of complex molecular architectures (Dalinger et al., 2013).
Scientific Research Applications
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Organic and Medicinal Chemistry
- Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
- Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .
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Pharmaceutical Industry
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Pain Management
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Chemical Synthesis
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Agrochemistry
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Disease Treatment
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Storage and Shipping
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Disease Treatment
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Biological Activities
- Indole derivatives, which are structurally similar to pyrazole derivatives, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “methyl 5-nitro-1H-pyrazole-3-carboxylate” might also exhibit similar biological activities.
Safety And Hazards
Methyl 5-nitro-1H-pyrazole-3-carboxylate is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361632 | |
Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
181585-93-3 | |
Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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